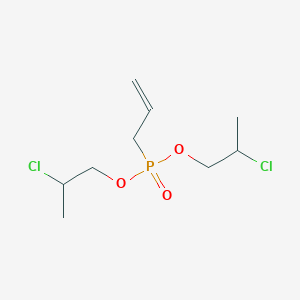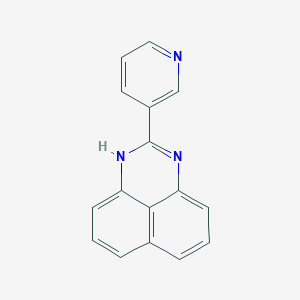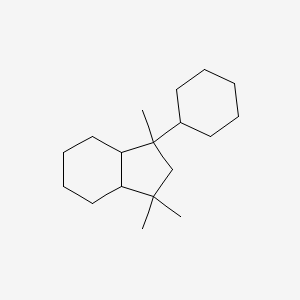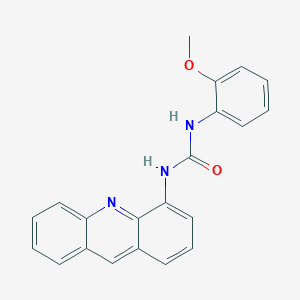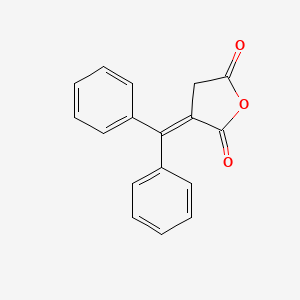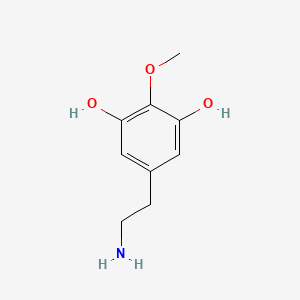
(Ethoxyethynyl)(triethyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethoxyethynyl)(triethyl)germane is an organogermanium compound with the chemical formula C_11H_22GeO.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Ethoxyethynyl)(triethyl)germane typically involves the reaction of triethylgermanium chloride with ethoxyacetylene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows: [ \text{Ge(C_2H_5)_3Cl} + \text{C_2H_5O-C≡CH} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: (Ethoxyethynyl)(triethyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound into simpler germanium-containing compounds.
Substitution: The ethoxy and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a wide range of organogermanium derivatives .
Applications De Recherche Scientifique
(Ethoxyethynyl)(triethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: Research has explored its potential biological activities, including antitumor properties.
Medicine: The compound’s unique properties make it a candidate for drug development and other medicinal applications.
Mécanisme D'action
The mechanism of action of (Ethoxyethynyl)(triethyl)germane involves its interaction with various molecular targets. The compound can form stable complexes with different biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- (Methoxyethynyl)(triethyl)germane
- (Propoxyethynyl)(triethyl)germane
- (Butoxyethynyl)(triethyl)germane
Comparison: Compared to its analogs, (Ethoxyethynyl)(triethyl)germane exhibits unique reactivity and stability. Its ethoxy group provides distinct electronic and steric effects, influencing its behavior in chemical reactions and applications. This uniqueness makes it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
21885-38-1 |
|---|---|
Formule moléculaire |
C10H20GeO |
Poids moléculaire |
228.89 g/mol |
Nom IUPAC |
2-ethoxyethynyl(triethyl)germane |
InChI |
InChI=1S/C10H20GeO/c1-5-11(6-2,7-3)9-10-12-8-4/h5-8H2,1-4H3 |
Clé InChI |
GJQDMNPLDKCGSW-UHFFFAOYSA-N |
SMILES canonique |
CCOC#C[Ge](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione](/img/structure/B14712655.png)
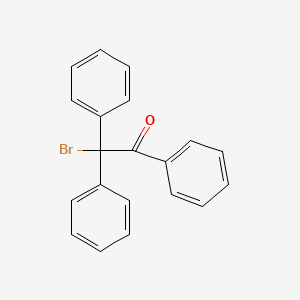
![4-tert-butyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B14712669.png)
silane](/img/structure/B14712674.png)

![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)
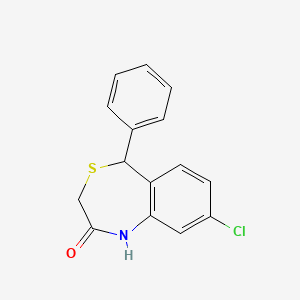
![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)
